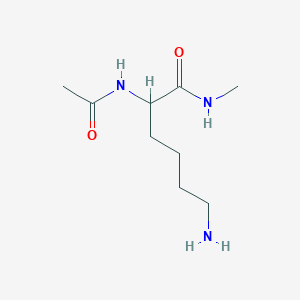

Nalpha-Acetyl-L-lysine-N-methylamide

Description

Foundational Significance as a Model Peptide

The primary significance of Nα-Acetyl-L-lysine-N-methylamide in scientific research is its role as a model peptide. Its capped N- and C-termini (the acetyl and methylamide groups, respectively) prevent the formation of zwitterions, allowing it to closely resemble the peptide bond environment found in proteins. This characteristic is crucial for theoretical and experimental studies focused on the intrinsic conformational preferences of amino acid residues.

One of the earliest and most definitive uses of this compound as a model was in the theoretical conformational analysis of its spatial structure. nih.gov Researchers have utilized it to investigate the non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding capabilities of a modified lysine (B10760008) residue. nih.gov By creating conformational maps through energy minimization calculations, scientists can describe the spatial structures of the peptide backbone and the lysine side chain. nih.gov These theoretical models provide a baseline for understanding how an Nα-acetylated lysine residue might behave within a protein, and the results can be compared to the observed structures of lysine residues in crystallized proteins. nih.gov

The value of such small model peptides is their ability to reduce the computational complexity inherent in studying large biomolecules. This allows for more detailed and exhaustive analysis of local conformational space, providing fundamental insights into the principles of protein folding and structure. nih.govresearchgate.net

Contextualization within Amino Acid Derivatives and Lysine Acetylation Studies

Nα-Acetyl-L-lysine-N-methylamide is a key player in the broader field of lysine acetylation research. Lysine acetylation is a critical post-translational modification that influences thousands of proteins in eukaryotes, affecting processes from gene regulation to metabolism. nih.gov This modification involves the transfer of an acetyl group to the nitrogen atom of a lysine residue, a process that neutralizes its positive charge and can alter a protein's structure, function, and interactions. nih.govwikipedia.org

While a significant portion of research focuses on the acetylation of the epsilon-amino group (Nε) of lysine, particularly in histone proteins, N-alpha-acetylation is also a widespread and vital modification. nih.gov N-terminal acetylation occurs on a vast number of eukaryotic proteins and is important for protein stability and regulation. nih.gov Nα-Acetyl-L-lysine-N-methylamide serves as a specific model to dissect the biophysical consequences of this particular modification at the alpha-amino position.

Furthermore, derivatives like Nα-acetyl-L-lysine are used as model nucleophiles in studies related to covalent drug design. researchgate.net Researchers use these compounds to determine the intrinsic reactivity of various electrophilic groups, which is crucial for designing selective and effective covalent inhibitors that target lysine residues in proteins. researchgate.net

Overview of Academic Research Areas and Methodologies

The study of Nα-Acetyl-L-lysine-N-methylamide and similar model peptides employs a range of sophisticated research methodologies, primarily centered in the fields of biophysical chemistry, computational biology, and analytical chemistry.

Academic Research Areas:

Structural Biology: Investigating the preferred three-dimensional conformations of modified amino acids to understand protein structure. nih.gov

Computational Chemistry: Using theoretical models to predict the energetic landscapes and dynamic behavior of peptides. nih.gov

Drug Discovery and Design: Employing the compound as a model to test the reactivity and selectivity of potential covalent inhibitors targeting lysine. researchgate.net

Biochemical Assays: Using related acetylated lysine compounds as substrates to study the activity and specificity of enzymes like histone deacetylases (HDACs). google.com

Key Methodologies:

Conformational Energy Analysis: A computational method used to calculate the potential energy of different spatial arrangements of the molecule to determine the most stable conformations. nih.gov This involves analyzing torsional energies, electrostatic interactions, and bond angle distortions. nih.gov

Ab Initio and Density Functional Theory (DFT) Computations: Advanced computational quantum chemistry methods used to explore the full conformational space of model peptides, providing a highly detailed picture of their structure and energetics. nih.gov

Molecular Dynamics (MD) Simulations: A computational technique to simulate the physical movements of atoms and molecules over time, revealing the dynamic behavior and conformational flexibility of the peptide.

Spectroscopy: Techniques such as UV-Vis absorption, fluorescence, and Raman spectroscopy can be used on related acetylated lysine compounds to obtain structural information on reaction intermediates and products in solution.

Mass Spectrometry (MS): Used for the characterization of the compound and its reaction products. Public databases contain mass spectrometry data, including MS/MS fragmentation patterns, which are essential for identifying the molecule in complex mixtures. nih.gov

Data Tables

Physicochemical Properties of Nα-Acetyl-L-lysine-N-methylamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H19N3O2 | nih.gov |

| Molecular Weight | 201.27 g/mol | nih.gov |

| IUPAC Name | 2-acetamido-6-amino-N-methylhexanamide | nih.gov |

| XLogP3 | -2.4 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

Synonyms for Nα-Acetyl-L-lysine-N-methylamide

| Synonym |

|---|

| Na-Acetyl-L-lysine methyl amide |

| N-Acetyl-L-lysine methyl amide |

Source: PubChem CID 558350 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-6-amino-N-methylhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUPDBTEVPIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of Chemically Modified Lysine (B10760008) Derivatives for Research

The synthesis of modified lysine derivatives is fundamental for creating tools to study biological processes like post-translational modifications.

Nε-methylated lysine derivatives are important building blocks for the synthesis of peptides that mimic histone modifications. Convenient synthetic routes have been established for the preparation of N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine and N(α)-Fmoc-N(ε)-dimethyl-L-lysine. nih.gov One such methodology is based on the use of malonate derivatives and dibromobutane to produce L-2-amino-6-bromohexanoic acid derivatives, which can then be modified at the ε-position. nih.govresearchgate.net These Fmoc-protected compounds are suitable for both solution-phase and solid-phase peptide synthesis. nih.govresearchgate.net

Another approach involves the alkylation of α-N-benzoyl-ω-N-p-toluenesulphonylamino acids to synthesize ε-N-methyl-L-lysine. cdnsciencepub.comscilit.com Reductive methylation of Nα-Fmoc-lysine can yield Nα-Fmoc-Nε-dimethyl-lysine. researchgate.net

| Derivative | Synthetic Precursor | Key Reagents |

| N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine | Malonate derivatives, dibromobutane | Fmoc-Cl, Boc-anhydride |

| Nα-Fmoc-Nε-dimethyl-L-lysine | Nα-Fmoc-lysine | Formaldehyde, reducing agent |

| ε-N-methyl-L-lysine | α-N-benzoyl-ω-N-p-toluenesulphonyl-L-lysine | Methylating agent |

This is an interactive data table summarizing synthetic approaches for Nε-Methyl-L-lysine analogues.

A novel and efficient synthetic route for Nα-acylation of lysine has been developed that circumvents the need for protection and deprotection steps. rsc.orgnih.gov This method involves the selective introduction of long-chain acyl groups at the Nα position. rsc.orgnih.gov The synthesis proceeds in three main steps:

Heating L-lysine in n-hexyl alcohol to obtain α-amino-ε-caprolactam (ACL). nih.gov

Reaction of ACL with an acyl chloride to form the α-amide-ε-caprolactam. nih.gov

Hydrolysis of the lactam ring under alkaline conditions to yield the Nα-acylated lysine derivative. nih.gov

This route has been shown to be more efficient, with fewer steps and higher yields compared to traditional methods that require the protection of the ε-amino group. nih.gov This approach has been used to synthesize a family of Nα-acylation lysine-based derivatives with varying acyl chain lengths, such as sodium Nα-octanamide lysine (C8), sodium Nα-capramide lysine (C10), and sodium Nα-lauramide lysine (C12). rsc.orgnih.gov

| Derivative | Acyl Chloride Used |

| Sodium Nα-octanamide lysine (C8) | Octanoyl chloride |

| Sodium Nα-capramide lysine (C10) | Decanoyl chloride |

| Sodium Nα-lauramide lysine (C12) | Lauroyl chloride |

This is an interactive data table of examples of Nα-acylated lysine derivatives.

Advanced Synthetic Strategies

Advanced synthetic strategies for lysine derivatives focus on improving efficiency, yield, and the ability to introduce specific modifications. The development of synthetic routes that avoid protection and deprotection steps, as seen in the Nα-acylation of lysine, represents a significant advancement. rsc.orgnih.gov This not only simplifies the synthetic process but also reduces waste and cost.

In the context of SPPS, the development of novel linkers, or "handles," provides greater flexibility for cleaving the synthesized peptide from the solid support under specific and mild conditions. lsu.edu Furthermore, the use of specialized coupling reagents can enhance the efficiency of amide bond formation, especially for sterically hindered amino acids. researchgate.net

Heterocyclic Amino Acid Derivative Formation

There is no specific information available in the reviewed literature detailing the use of Nα-Acetyl-L-lysine-N-methylamide as a starting material for the formation of heterocyclic amino acid derivatives. Synthetic strategies for creating heterocyclic systems from amino acids typically involve reactions that engage the amino and carboxyl groups, or side-chain functionalities, to form the ring structure. For lysine, the ε-amino group is a common handle for such transformations. In principle, the ε-amino group of Nα-Acetyl-L-lysine-N-methylamide could react with various reagents to form heterocyclic structures, but specific examples or established protocols for this compound are not documented.

Conformational Analysis and Theoretical Investigations

Advanced Computational Chemistry Approaches

To achieve a detailed and accurate picture of the conformational preferences and dynamics of Nα-Acetyl-L-lysine-N-methylamide, a variety of advanced computational chemistry methods are employed. These techniques offer insights that complement and expand upon classical theoretical analyses.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations provide a quantum mechanical framework for studying the electronic structure and energy of a molecule from first principles, without the use of empirical parameters. For molecules like Nα-Acetyl-L-lysine-N-methylamide, these calculations can be used to generate potential energy surfaces and identify stable conformers. foodb.ca By systematically varying the dihedral angles of the molecule and calculating the energy at each point, a detailed conformational map can be constructed, revealing the low-energy regions corresponding to the most probable shapes of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is another powerful quantum mechanical method that is often used for larger systems due to its computational efficiency compared to traditional ab initio methods. foodb.ca DFT calculations are instrumental in optimizing the geometry of different conformers of Nα-Acetyl-L-lysine-N-methylamide to find the minimum energy structures. foodb.ca These calculations can also provide valuable information about the electronic properties of the molecule, such as charge distribution and molecular orbitals, which are crucial for understanding intermolecular interactions.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For studying Nα-Acetyl-L-lysine-N-methylamide in a more complex environment, such as in solution or interacting with other molecules, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly useful. nih.gov In this approach, the chemically active part of the system (e.g., the peptide backbone and the immediate side-chain atoms) is treated with a high-level QM method, while the surrounding environment is modeled using a more computationally efficient MM force field. nih.govnih.gov This allows for the accurate study of phenomena like enzymatic reactions or binding events where the electronic structure of a specific region is critical.

Molecular Dynamics Simulations for Peptide Systems

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational landscape of Nα-Acetyl-L-lysine-N-methylamide over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule, revealing how it samples different conformations and the timescales of these transitions. nih.gov These simulations are particularly valuable for understanding the flexibility of the lysine (B10760008) side chain and how its movements are correlated with changes in the backbone structure.

Table 2: Comparison of Computational Chemistry Approaches

| Method | Primary Application | Strengths | Limitations |

|---|---|---|---|

| Ab Initio | High-accuracy energy and electronic structure calculations | Based on first principles, highly accurate | Computationally expensive, limited to smaller systems |

| DFT | Geometry optimization and electronic properties of larger systems | Good balance of accuracy and computational cost | Choice of functional can impact results |

| QM/MM | Studying reactions and interactions in complex environments | Allows for high-level treatment of a specific region | Requires careful definition of QM and MM regions |

| MD Simulations | Simulating the dynamic behavior and conformational sampling | Provides a time-resolved view of molecular motion | Accuracy depends on the quality of the force field |

This interactive table allows for sorting by column.

Experimental Techniques for Conformational Elucidation

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-invasive method for probing the molecular structure of Nα-Acetyl-L-lysine-N-methylamide. These techniques are highly sensitive to the specific vibrational modes of chemical bonds and functional groups within the molecule, providing a detailed fingerprint of its structure. eurekalert.orgtechnologynetworks.com

Theoretical calculations, often employing density functional theory (DFT), are used in conjunction with experimental spectroscopy to assign the observed vibrational bands to specific molecular motions. eurekalert.orgresearchgate.net For acetylated lysine derivatives, characteristic bands corresponding to the amide, and other functional groups can be clearly identified. eurekalert.org Studies on Nα-acetyl-L-lysine have shown that the IR and Raman spectra are distinct and can be used to differentiate it from other forms of acetylated lysine. technologynetworks.comresearchgate.net

Key spectral regions for Nα-Acetyl-L-lysine derivatives include the amide I and II bands, which are sensitive to the backbone conformation, and vibrations associated with the lysine side chain. The table below summarizes some of the characteristic vibrational modes and their typical frequency ranges for Nα-acetylated amino acids.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Amide A (N-H stretch) | 3200 - 3400 | Stretching vibration of the N-H bond in the amide groups. researchgate.net |

| Amide I (C=O stretch) | 1600 - 1700 | Primarily C=O stretching of the amide backbone and acetyl group. researchgate.net |

| Amide II (N-H bend) | 1500 - 1600 | Coupled N-H in-plane bending and C-N stretching vibrations. researchgate.net |

| CH₂, CH₃ Bending | 1350 - 1480 | Bending and scissoring motions of the aliphatic side chain and methyl groups. |

| C-N Stretch | 1000 - 1250 | Stretching vibrations of the various C-N bonds within the molecule. |

Raman Optical Activity (ROA) for Chiral Structure Determination

Raman Optical Activity (ROA) is a chiroptical spectroscopic technique that provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. By measuring the small difference in the intensity of Raman scattering from right- and left-circularly polarized incident light, ROA can probe the three-dimensional structure of molecules like Nα-Acetyl-L-lysine-N-methylamide.

ROA is particularly sensitive to the conformation of the peptide backbone and the orientation of side chains. Studies on related polypeptides, such as poly(L-lysine), have demonstrated that ROA spectra can effectively distinguish between different secondary structures, like α-helices, β-sheets, and disordered conformations. For instance, the ROA spectra of poly(L-lysine) in an α-helical conformation show distinct bands that differ significantly from its disordered state, providing a clear signature for the folded structure.

While specific ROA studies on Nα-Acetyl-L-lysine-N-methylamide are limited, the technique's proven ability to characterize the solution-state structure of lysine-containing peptides makes it an invaluable tool for future investigations into the chiral structure of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the elucidation of connectivity and conformation.

While a complete NMR assignment for Nα-Acetyl-L-lysine-N-methylamide is not available in the cited literature, data from the closely related compound Nα-acetyl-L-lysine provides a strong basis for what would be expected. The ¹H NMR spectrum would feature distinct signals for the acetyl methyl protons, the N-methylamide protons, and the various methylene (B1212753) (CH₂) groups of the lysine side chain, as well as the α-proton. The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding and solvent exposure.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbons of the acetyl and amide groups, the α-carbon, and the carbons of the side chain. The table below shows representative ¹³C NMR chemical shift data for Nα-acetyl-L-lysine as a reference.

| Carbon Atom | Representative Chemical Shift (ppm) |

| Carbonyl (Amide) | ~174.3 |

| Carbonyl (Carboxyl end) | ~179.8 |

| α-Carbon (Cα) | ~55.8 |

| Side Chain Cβ | ~31.9 |

| Side Chain Cγ | ~22.8 |

| Side Chain Cδ | ~27.2 |

| Side Chain Cε | ~40.1 |

| Acetyl Methyl (CH₃) | ~23.0 |

Data is for the related compound Nα-acetyl-L-lysine in D₂O and serves as an illustrative example. Actual shifts for the N-methylamide derivative may vary.

Two-dimensional NMR techniques, such as COSY and HSQC, would be essential for unambiguously assigning all proton and carbon signals and for determining scalar couplings, which provide information on dihedral angles through the Karplus relationship.

X-ray Crystallography in Structural Characterization

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in its solid, crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an atomic-level view of the molecular conformation.

Although a crystal structure for Nα-Acetyl-L-lysine-N-methylamide itself has not been specifically reported in the available literature, crystallographic studies of other N-acetyl-amino acid N'-methylamides and Nα-acylated lysine derivatives provide significant insights. nih.gov These studies reveal how the molecules pack in the crystal lattice and what types of intermolecular interactions, such as hydrogen bonds, stabilize the crystal structure. For example, X-ray diffraction patterns of Nα-acylated lysine derivatives confirm their crystalline nature. nih.gov

The solid-state conformation provides a crucial benchmark for validating the results of theoretical conformational analyses and for understanding the intrinsic structural preferences of the molecule, free from the dynamic effects of a solvent. It is anticipated that in the crystalline state, Nα-Acetyl-L-lysine-N-methylamide would adopt one of its low-energy conformations predicted by theoretical calculations, stabilized by a network of intermolecular hydrogen bonds involving the amide groups.

Biochemical Roles and Enzymatic Mechanisms

Investigation as a Biochemical Tool in Protein Modification Studies

The specific design of Nalpha-Acetyl-L-lysine-N-methylamide makes it a valuable reagent for dissecting the activity of enzymes that modify lysine (B10760008) residues. By blocking the alpha-amino and carboxyl termini, the molecule isolates the epsilon-amino group (ε-NH2) of the lysine side chain as the primary site for enzymatic reactions. This allows for focused studies on the enzymes that act specifically on this site.

Due to its exposed epsilon-amino group, this compound can serve as a substrate for enzymes that catalyze the transfer of chemical groups to the lysine side chain. Primarily, it is a potential substrate for lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), which transfer an acetyl group from the donor molecule acetyl-coenzyme A (acetyl-CoA) to the lysine ε-amino group. nih.govresearchgate.net Using this compound in enzymatic assays enables researchers to measure the specific activity of KATs in a controlled, in vitro setting, free from the complexity of larger peptide or protein substrates.

Conversely, synthetic lysine analogs can also function as enzyme inhibitors. ru.nl While this compound is designed as a substrate mimic, modifications to the lysine side chain in similar molecules can convert them into potent inhibitors of lysine-modifying enzymes. ru.nl For example, studies with various lysine mimics incorporated into histone tail peptides have shown that while some are accepted as substrates by methyltransferases, others act as inhibitors. ru.nl Histone lysine acetyltransferases, in particular, were found to be less permissive to such analogs, suggesting that these compounds can be used to probe the structural and chemical specificity of the enzyme's active site. ru.nl

| Role | Mechanism of Action | Enzyme Target(s) | Research Application |

|---|---|---|---|

| Substrate | Mimics natural lysine residue, allowing the enzyme to catalyze the transfer of a functional group (e.g., acetyl group) to its side chain. | Lysine Acetyltransferases (KATs/HATs), Lysine Methyltransferases (KMTs) | Quantifying enzyme kinetics, screening for enzyme activators, and characterizing substrate specificity. |

| Inhibitor | Binds to the enzyme's active site but cannot be processed, or binds in a way that prevents the natural substrate from accessing the site. | Lysine Deacetylases (HDACs), Lysine Demethylases (KDMs), KATs, KMTs | Determining enzyme mechanism, screening for therapeutic drug candidates, and probing the function of a specific enzyme in cellular pathways. |

Mechanisms of Protein Acetylation and Deacetylation

The study of protein modification relies on a detailed understanding of the enzymes that "write" and "erase" these marks. nih.gov this compound serves as a tool to investigate the mechanisms of these enzymes.

Protein Acetylation: The addition of an acetyl group to a lysine residue is catalyzed by KATs, which are grouped into several families, including the GNAT (Gcn5-related N-acetyltransferase) and MYST families. nih.govontosight.aimdpi.com Most KATs follow a conserved mechanism of acetyl transfer. nih.gov Kinetic and structural studies have revealed that these enzymes typically employ an ordered sequential mechanism, where acetyl-CoA binds first, followed by the lysine-containing substrate, forming a ternary complex. nih.gov A conserved glutamate (B1630785) residue in the active site acts as a general base, deprotonating the lysine's ε-amino group, which then performs a direct nucleophilic attack on the carbonyl carbon of acetyl-CoA. nih.govnih.gov This forms a transient tetrahedral intermediate that collapses, releasing the acetylated lysine product and coenzyme A. nih.govnih.gov

Protein Deacetylation: The removal of acetyl groups is performed by lysine deacetylases (KDACs), which are essential for the dynamic regulation of acetylation. nih.gov These enzymes are divided into two main groups based on their catalytic mechanism.

Classical HDACs (Classes I, II, and IV): These are zinc-dependent metalloenzymes that catalyze the hydrolysis of the amide bond. nih.gov The zinc ion in the active site activates a water molecule, which then attacks the carbonyl carbon of the acetyl group, leading to its removal as acetate (B1210297). nih.govresearchgate.net

Sirtuins (Class III HDACs): These enzymes are mechanistically distinct, requiring the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for their activity. nih.gov The deacetylation reaction involves the transfer of the acetyl group from lysine to a portion of the NAD+ molecule, which is consumed in the process, yielding the deacetylated lysine, nicotinamide, and O-acetyl-ADP-ribose. nih.govebi.ac.uk

| Process | Enzyme Family | Abbreviation | Cofactor/Key Component | Primary Function |

|---|---|---|---|---|

| Acetylation ("Writers") | Gcn5-related N-Acetyltransferases | GNAT | Acetyl-CoA | Adds acetyl group to lysine side chain. |

| MYST family | MYST | Acetyl-CoA | Adds acetyl group to lysine side chain. | |

| Deacetylation ("Erasers") | Histone Deacetylases (Classes I, II, IV) | HDAC | Zinc (Zn²⁺) | Removes acetyl group from lysine side chain. |

| Sirtuins (Class III HDACs) | SIRT | NAD⁺ | Removes acetyl group from lysine side chain. |

Contributions to Understanding Post-Translational Modifications (PTMs)

Lysine is a hub for a wide array of PTMs, and chemical tools are essential for understanding how these modifications regulate protein function. nih.govnih.gov Lysine acetylation, in particular, has emerged as a critical regulatory mechanism in nearly all aspects of cell biology, from metabolism to gene expression. nih.gov

Acetylation of Non-Histone Proteins

Lysine acetylation is a widespread post-translational modification that extends beyond histones to a vast number of non-histone proteins, regulating a multitude of cellular processes. nih.govresearchgate.net This modification can alter a protein's function by affecting its stability, enzymatic activity, subcellular localization, and interactions with other molecules. researchgate.net The acetylation of non-histone proteins is a dynamic and reversible process, tightly controlled by the opposing activities of HATs and HDACs. nih.gov

The study of small molecule analogues of acetylated lysine, such as Nα-Acetyl-L-lysine-N-methylamide, provides insights into the substrate specificity and regulatory mechanisms of the enzymes that mediate these modifications. These analogues can be used in biochemical assays to probe the active sites of HATs and HDACs and to understand how the local chemical environment of the acetylated lysine residue influences enzyme recognition and catalysis.

Table 1: Examples of Non-Histone Proteins Regulated by Lysine Acetylation

| Protein Class | Examples | Cellular Function |

| Transcription Factors | p53, NF-κB, STAT3 | Regulation of gene expression, cell cycle, and apoptosis |

| Enzymes | Acetyl-CoA Synthetase, Malate Dehydrogenase | Metabolic regulation, cellular energy homeostasis |

| Structural Proteins | α-tubulin, Actin | Cytoskeletal dynamics, cell motility, and structure |

| Chaperone Proteins | Hsp90, Hsp70 | Protein folding, stability, and stress response |

Intra-Translational Lysine Acetylation Mechanisms

N-terminal acetylation (NTA) is one of the most common protein modifications in eukaryotes, with estimates suggesting that over 80% of human proteins are acetylated at their N-terminus. creative-proteomics.comwikipedia.org This modification typically occurs co-translationally, as the nascent polypeptide chain emerges from the ribosome. creative-proteomics.com The enzymes responsible for NTA are N-terminal acetyltransferases (NATs). wikipedia.orgnih.gov

The process of NTA involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid of a protein. creative-proteomics.com Nα-Acetyl-L-lysine-N-methylamide serves as a mimic of an N-terminally acetylated lysine residue. While lysine is not the most common N-terminal residue, its acetylation at this position can have significant functional consequences. The substrate specificity of NATs is determined by the first few amino acids of the polypeptide chain. nih.govnih.gov

The mechanism of NTA catalyzed by NATs follows an ordered Bi-Bi reaction, where Ac-CoA binds to the enzyme first, followed by the N-terminal of the substrate protein. nih.gov The acetyl group is then directly transferred to the α-amino group of the N-terminal amino acid. nih.gov This modification neutralizes the positive charge of the N-terminus, which can impact protein folding, stability, and interactions with other molecules. creative-proteomics.comnih.gov

Enzymatic Systems Interacting with Acetylated Lysine Analogues

Histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues in histones and other proteins. wikipedia.org The recognition of acetylated lysine residues is a critical aspect of chromatin biology and is mediated by specific protein modules called bromodomains. wikipedia.org These domains are found in many proteins associated with chromatin, including HATs themselves. wikipedia.org

The binding of bromodomains to acetylated lysine residues is a key mechanism for the recruitment of protein complexes to specific regions of chromatin, leading to changes in gene expression. wikipedia.org Analogues such as Nα-Acetyl-L-lysine-N-methylamide can be utilized in structural and biochemical studies to investigate the binding specificity of bromodomains. The acetylated N-terminal amine of this compound can mimic the acetylated lysine side chain, allowing researchers to probe the molecular interactions within the bromodomain binding pocket.

Table 2: Major Families of Histone Acetyltransferases (HATs)

| HAT Family | Examples | Substrate Specificity |

| GNAT (Gcn5-related N-acetyltransferase) | Gcn5, PCAF | Histones (primarily H3), non-histone proteins |

| MYST (MOZ, Ybf2/Sas3, Sas2, Tip60) | Tip60, MOF, MOZ | Histones (H4, H2A), non-histone proteins |

| p300/CBP | p300, CBP | Histones (all core histones), non-histone proteins |

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and non-histone proteins, thereby counteracting the activity of HATs. wikipedia.org There are two major classes of HDACs based on their catalytic mechanism: the zinc-dependent "classical" HDACs and the NAD+-dependent sirtuins. sci-hub.seuea.ac.uk

The classical HDACs (Classes I, II, and IV) are zinc-dependent metalloenzymes. uea.ac.uk The catalytic mechanism involves a zinc ion located at the bottom of a narrow active site pocket. sci-hub.se This zinc ion coordinates with the carbonyl oxygen of the acetyl group of the lysine substrate, polarizing it and making it more susceptible to nucleophilic attack. sci-hub.senih.gov A water molecule, activated by a nearby histidine residue, acts as the nucleophile, attacking the carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate, which then collapses to release the deacetylated lysine and an acetate molecule. nih.gov

The interaction of acetylated lysine analogues with the active site of zinc-dependent HDACs is crucial for the design of specific inhibitors, many of which have therapeutic potential. The N-methylamide group in Nα-Acetyl-L-lysine-N-methylamide may influence how the molecule fits into the active site channel and interacts with key catalytic residues.

Sirtuins (Class III HDACs) utilize a different catalytic mechanism that is dependent on nicotinamide adenine dinucleotide (NAD+). rsc.org The deacetylation reaction catalyzed by sirtuins involves the transfer of the acetyl group from the lysine substrate to the ADP-ribose moiety of NAD+. rsc.org This process cleaves NAD+ and yields the deacetylated lysine, nicotinamide, and O-acetyl-ADP-ribose. rsc.org

The mechanism is proposed to proceed through an O-alkylamidate intermediate, formed by the attack of the acetyl-lysine carbonyl oxygen on the C1' of the nicotinamide ribose of NAD+. nih.gov This unique mechanism links the deacetylase activity of sirtuins directly to the metabolic state of the cell, as reflected by the intracellular NAD+/NADH ratio. The use of Nε-acetyl-lysine analogues has been instrumental in elucidating the intricacies of the sirtuin catalytic mechanism. rsc.orgnih.gov While Nα-Acetyl-L-lysine-N-methylamide is an N-alpha acetylated compound, its study in the context of sirtuins could provide insights into the enzyme's specificity regarding the position of the acetyl group on the lysine backbone.

Table 3: Classification of Human Histone Deacetylases (HDACs)

| Class | Members | Localization | Mechanism |

| I | HDAC1, 2, 3, 8 | Primarily nucleus | Zinc-dependent |

| IIa | HDAC4, 5, 7, 9 | Nucleus and cytoplasm | Zinc-dependent |

| IIb | HDAC6, 10 | Primarily cytoplasm | Zinc-dependent |

| III | SIRT1-7 | Nucleus, cytoplasm, mitochondria | NAD+-dependent |

| IV | HDAC11 | Nucleus and cytoplasm | Zinc-dependent |

Lysine Alpha-Oxidase Regulation and Substrate Specificity

Lysine alpha-oxidases (L-lysine α-oxidases) are enzymes that catalyze the oxidative deamination of L-lysine, producing α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide. These enzymes exhibit a high degree of substrate specificity, which is crucial for their biological function and potential therapeutic applications.

The specificity of lysine alpha-oxidase is dictated by precise molecular interactions within the enzyme's active site. For its primary substrate, L-lysine, both the α-amino group and the ε-amino group are critical for proper binding and catalysis. The α-amino group, for instance, is involved in key hydrogen bonding and cation-pi interactions that orient the substrate correctly for the oxidative reaction.

Given this high specificity, it is highly probable that this compound is not a substrate for lysine alpha-oxidase. The acetylation of the α-amino group in this compound blocks the very functional group required for recognition and binding by the enzyme. Modification of this group would prevent the necessary interactions within the active site, thus inhibiting the catalytic process. While some enzymes show activity with lysine analogs, the modifications are typically on the carboxyl group or the side chain length. N-terminal acetylation is generally a blocking modification for this class of enzymes. Therefore, this compound would more likely act as a non-substrate or potentially a weak competitive inhibitor, if it can bind to the active site at all, rather than a substrate undergoing catalysis.

Chemical Reactivity as an Amine Nucleophile in Bio-Relevant Contexts

The chemical reactivity of this compound is primarily defined by its free ε-amino group (H₂N-(CH₂)₄-). This primary amine acts as a nucleophile, capable of reacting with various electrophilic molecules. Its reactivity is analogous to the side chain of lysine residues in proteins, making related compounds like N-α-acetyl-L-lysine a common model for studying lysine-targeted covalent modifications. rsc.org

Reactivity Profiling with Electrophilic Moieties

The ε-amino group of lysine derivatives is a "hard" nucleophile, which influences its reactivity with different classes of electrophiles. Studies on the model compound N-α-acetyl-L-lysine have shown it has reduced reactivity towards "soft" electrophiles like acrylamides but exhibits higher reactivity with certain vinyl sulfone derivatives. researchgate.net The reactivity is highly dependent on pH, as the amine group must be deprotonated to be nucleophilic. Since the pKa of the lysine side chain is around 10.5, reactions are often performed at an alkaline pH to ensure a sufficient concentration of the reactive, unprotonated form. rsc.org

The table below outlines the expected reactivity of the ε-amino group of this compound with common electrophilic moieties used in biochemical studies, based on established principles of amine chemistry.

| Electrophilic Moiety | Product Linkage | Typical Reaction pH | Relative Reactivity |

| NHS Ester | Amide | 7.5 - 9.0 | High |

| Isothiocyanate | Thiourea (B124793) | 8.0 - 9.5 | High |

| Sulfonyl Chloride | Sulfonamide | > 9.0 | Moderate |

| Acrylamide | Thioether (via Michael addition) | 8.5 - 9.5 | Low to Moderate |

| Vinyl Sulfone | Sulfonamide derivative | 8.5 - 9.5 | Moderate to High |

| Aldehyde/Ketone | Imine (Schiff base), reducible to secondary amine | 6.5 - 8.5 | Moderate (product often unstable) |

This interactive table is based on general principles of amine reactivity; specific rates for this compound are not available.

Principles of Bioconjugation through Amine Linkages

Bioconjugation is the process of covalently linking molecules, such as drugs or fluorescent dyes, to biomolecules like proteins. The primary amine of the lysine side chain is one of the most frequently targeted functional groups for this purpose due to its good nucleophilicity and common presence on protein surfaces.

The fundamental principle involves the reaction between the nucleophilic ε-amino group of a lysine derivative (or a lysine residue in a protein) and an electrophilic functional group on the molecule to be conjugated. The choice of reactive chemistry depends on the desired stability of the resulting bond and the reaction conditions tolerated by the biomolecule.

Key Strategies for Amine-Based Bioconjugation:

Acylation: This is the most common method, utilizing N-hydroxysuccinimide (NHS) esters. The reaction forms a stable amide bond and is efficient at physiological to slightly alkaline pH.

Isothiocyanate Coupling: Reagents containing an isothiocyanate group react with amines to form a stable thiourea linkage. This reaction is also favored at alkaline pH.

Reductive Amination: An aldehyde or ketone on the labeling reagent reacts with the amine to form a Schiff base (an imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine bond.

In the context of this compound, its free ε-amino group makes it a suitable small-molecule model for developing and testing these bioconjugation strategies before applying them to more complex proteins.

Applications in Advanced Research Paradigms

Utilization in Peptide and Protein Model Systems

As a derivative of the amino acid lysine (B10760008), Nalpha-Acetyl-L-lysine-N-methylamide is extensively used in creating simplified peptide and protein models. These models are instrumental in dissecting complex biochemical phenomena by isolating the effects of specific amino acid modifications.

The spatial structure and conformational possibilities of acetylated amino acids are critical determinants of protein folding. Theoretical conformational analysis of the methylamide of N-acetyl-L-lysine has been performed to understand its structural preferences. These studies analyze non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding to create conformational maps. nih.gov By minimizing energy, researchers can identify the most stable three-dimensional arrangements of the molecule. nih.gov

These theoretical models are then compared with the observed conformations of lysine residues in proteins with known crystal structures. This comparison helps to validate the theoretical calculations and provides a deeper understanding of how the acetylation of a lysine residue can influence the local peptide backbone, potentially guiding the protein folding process into specific native structures. nih.gov The ability to produce natively-folded proteins that are site-specifically acetylated using genetic code expansion allows for detailed biophysical investigations, including X-ray crystallography, to further elucidate these structural impacts. nih.gov

Lysine acetylation is a well-established regulator of protein-protein and protein-membrane interactions. nih.gov The addition of an acetyl group neutralizes the positive charge of the lysine side chain, which can significantly alter electrostatic interactions at protein interfaces. nih.gov While direct studies on this compound are specific, research on the broader effects of lysine acetylation provides a clear framework for its utility.

Acetylation sites are frequently found to be enriched in the membrane-interaction regions of peripheral membrane proteins. nih.gov The neutralization of a lysine residue in these regions can disrupt binding to negatively charged membranes, thereby regulating the protein's cellular localization and function. nih.gov Similarly, in protein-protein interactions, the change in charge and the introduction of a bulkier acetyl group can either inhibit or, in some cases, create new binding surfaces, modulating the assembly and disassembly of protein complexes. The use of glutamine as a mimic for acetylated lysine is a common strategy, though it doesn't perfectly replicate the steric and hydrophobic properties of an acetylated lysine side chain. nih.gov

| Interaction Type | Key Effect of Acetylation | Primary Mechanism | Research Application |

|---|---|---|---|

| Protein Folding | Alters local peptide conformation | Changes in torsional energy, electrostatic interactions, and H-bonding | Predicting stable conformations and folding pathways |

| Protein-Protein | Modulates binding affinity and specificity | Neutralization of positive charge, steric hindrance | Studying the dynamics of protein complex formation |

| Protein-Membrane | Disrupts binding to charged membranes | Neutralization of key lysine residues in membrane-binding domains | Investigating regulation of protein localization and function |

Development of Chemical Probes for Biological Systems

This compound and related acetyl-lysine analogs are pivotal in the development of chemical probes designed to investigate the function and regulation of specific enzymes, particularly histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in epigenetics by removing acetyl groups from lysine residues.

Peptides incorporating acetyl-lysine analogs are synthesized and used as substrates or inhibitors to study the mechanisms of these enzymes. nih.gov By systematically modifying the acetyl group, researchers can probe the determinants of binding and catalysis within the enzyme's active site. nih.gov For instance, these probes help in distinguishing the unique chemical mechanisms between different classes of deacetylases, which is crucial for developing selective inhibitors with therapeutic potential. nih.gov Furthermore, cofactor-based chemical probes have been developed to evaluate ligands that target the cofactor binding site of lysine acetyltransferases (KATs). chemrxiv.org

Research on Antibody Generation and Specificity

Antibodies that can specifically recognize acetylated lysine residues are indispensable tools for studying protein acetylation. The generation of these "pan-acetyl-lysine" antibodies often involves using chemically acetylated proteins or synthetic acetylated peptides as antigens. researchgate.netplos.org

In this context, peptides containing Nalpha-Acetyl-L-lysine serve as haptens. When conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or ovalbumin, they can elicit a robust immune response in animals, leading to the production of polyclonal or monoclonal antibodies. researchgate.netplos.orgresearchgate.net A modern strategy involves using a synthesized random library of acetylated peptides as the antigen to generate antibodies with broad reactivity to a large number of acetyl-lysine substrates, which is essential for comprehensive studies of the "acetylome". plos.org

The specificity of the resulting antibodies is then rigorously tested using techniques like ELISA and dot blots to ensure they recognize the acetyl-lysine modification itself, independent of the surrounding amino acid sequence. plos.org These highly specific antibodies are then used for a variety of applications, including immunoblotting, immunoprecipitation, and mass spectrometry-based proteomics to identify and quantify acetylated proteins in cells and tissues. researchgate.netplos.orgnih.gov

| Application | Description | Key Finding/Use |

|---|---|---|

| Immunoblotting (Western Blot) | Detects acetylated proteins in a complex mixture separated by size. | Reveals changes in the acetylation levels of specific proteins under different conditions. |

| Immunoprecipitation (IP) | Enriches acetylated proteins or peptides from cell lysates. | Allows for the identification of novel acetylated proteins and their binding partners. plos.org |

| Mass Spectrometry (MS) | Identifies specific sites of lysine acetylation on proteins following enrichment. | Enables large-scale mapping of the cellular "acetylome". researchgate.netplos.org |

| Immunofluorescence | Visualizes the subcellular localization of acetylated proteins. | Provides insights into the functional compartments where protein acetylation occurs. researchgate.net |

Advancements in Chemical Biology Methodologies

The study of lysine modifications has spurred significant advancements in chemical biology. N-α-acetyl-L-lysine is used as a model amine-based nucleophile to study the intrinsic reactivity of various electrophilic groups used in covalent drug design. researchgate.net This research is critical for developing more selective and effective covalent inhibitors by understanding how they react with off-target nucleophiles like lysine. researchgate.net

A major breakthrough has been the development of methods for the genetic encoding of acetyl-lysine. nih.gov This technology allows for the site-specific incorporation of N-epsilon-acetyl-L-lysine into recombinant proteins during their synthesis in host organisms like E. coli. nih.gov By engineering the translational machinery (specifically, an aminoacyl-tRNA synthetase and its cognate tRNA), scientists can direct the cell to read through a specific codon (e.g., the amber stop codon) and insert acetyl-lysine instead. nih.gov This powerful technique yields homogenous, site-specifically acetylated proteins in quantities sufficient for detailed structural and functional studies, overcoming the limitations of methods that produce heterogeneous mixtures or rely on mutation-based mimicry. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Nalpha-Acetyl-L-lysine-N-methylamide with high purity?

- Methodological Answer : The synthesis typically involves acetylation of L-lysine methylamide under anhydrous conditions using acetic anhydride. Purification is achieved via reversed-phase HPLC, with mobile phases like 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients. Purity validation requires analytical HPLC (≥95% peak area) and mass spectrometry (e.g., ESI-MS) to confirm molecular weight (188.23 g/mol) . Structural integrity is verified using -NMR to resolve acetyl (δ ~2.0 ppm) and methylamide (δ ~3.0 ppm) proton signals .

Q. How should researchers handle and store this compound to maintain stability in experimental settings?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store desiccated at -20°C in amber vials to prevent light-induced degradation. For aqueous solutions, prepare fresh in pH 7.4 buffers (e.g., Tris-HCl) and avoid prolonged exposure to temperatures >25°C. Stability assays using UV-Vis spectroscopy (220–280 nm) can monitor degradation over time .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm amide I (1640–1680 cm) and amide II (1550–1600 cm) bands.

- NMR : -NMR resolves the acetyl carbonyl (~170 ppm) and methylamide carbons (~35 ppm).

- Circular Dichroism (CD) : Assess conformational stability in solution by monitoring α-helix or β-sheet propensity in peptide-binding studies .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating enzyme-substrate interactions involving this compound in amidase activity studies?

- Methodological Answer : Use kinetic assays with purified amidases (e.g., trypsin-like proteases). Monitor hydrolysis via spectrophotometry by coupling with p-nitroaniline release (λ = 405 nm), as demonstrated in studies with ALNA (a structural analog) . Vary substrate concentrations (0.1–10 mM) to calculate and using Michaelis-Menten plots. Include controls with irreversible inhibitors (e.g., PMSF) to confirm enzyme specificity .

Q. How can discrepancies in reported kinetic parameters for enzymatic hydrolysis of this compound be systematically addressed?

- Methodological Answer : Discrepancies often arise from buffer composition (e.g., ionic strength, divalent cations) or enzyme source variability. Standardize assay conditions (pH 7.5–8.0, 25°C) and validate enzyme activity with a reference substrate (e.g., N-alpha-Benzoyl-L-arginine-p-nitroanilide). Perform statistical meta-analysis of published values to identify outliers and correlate with experimental variables .

Q. What computational approaches are suitable for modeling the binding affinity of this compound to target enzymes?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with amidase active sites, using crystal structures from the PDB (e.g., 1TRY for trypsin). Validate predictions with mutagenesis studies targeting key residues (e.g., Ser195 in trypsin). Compare binding free energies (MM-PBSA) across analogs to rationalize selectivity .

Q. How can researchers design experiments to resolve conflicting data on the compound’s role in modulating protein-protein interactions?

- Methodological Answer : Utilize surface plasmon resonance (SPR) to quantify binding kinetics between acetylated peptides and target proteins (e.g., histone acetyltransferases). Pair with competitive ELISA using anti-acetyllysine antibodies to validate specificity. Replicate under varying redox conditions to assess oxidative stability .

Methodological Notes

- Data Validation : Cross-reference purity metrics (HPLC, NMR) with databases like NIST Chemistry WebBook .

- Contradiction Resolution : Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm enzymatic activity .

- Advanced Instrumentation : For structural dynamics, employ stopped-flow CD or time-resolved fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.